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Compound of Interest

Compound Name: DMTr-TNA-5MeU-amidite

Cat. No.: B13721025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive information on DMTr-TNA-5MeU-amidite, a key
building block in the synthesis of Threose Nucleic Acid (TNA), a promising xeno-nucleic acid
(XNA) for therapeutic and diagnostic applications. This document details the chemical
properties, synthesis protocols, and analytical methods associated with this compound,
intended to support researchers in the field of nucleic acid chemistry and drug development.

Chemical Identification and Properties

DMTr-TNA-5MeU-amidite is a phosphoramidite monomer used in the solid-phase synthesis of
TNA oligonucleotides. The dimethoxytrityl (DMTr) group protects the 5'-hydroxyl function, while
the phosphoramidite moiety at the 3'-position enables the sequential addition of nucleotides
during synthesis. The threose sugar backbone distinguishes TNA from natural nucleic acids,
conferring unique structural and biological properties. The 5-methyluracil (5MeU) base is a
modified pyrimidine.
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Property Value

N,N-bis(1-methylethyl)-phosphoramidous acid,
(2R,3R,4S)-4-[bis(4-methoxyphenyl)

Chemical Name phenylmethoxy]-2-(3,4-dihydro-5-methyl-2,4-
dioxo-1(2H)-pyrimidinyl)tetrahydro-3-furanyl 2-

cyanoethyl ester

Synonyms DMTr-TNA-5-Me-U-2'-CE-Phosphoramidite
CAS Number 325683-94-1

Molecular Formula C39H47N408P

Molecular Weight 730.8 g/mol

Appearance White to off-white solid

Purity >98%

Storage Conditions -20°C

Experimental Protocols

The synthesis of TNA oligonucleotides incorporating 5-methyluracil is achieved through
automated solid-phase phosphoramidite chemistry on a standard DNA/RNA synthesizer. The
following protocol outlines the key steps and considerations for the successful synthesis of TNA
sequences.

Reagent Preparation

e Phosphoramidites: Dissolve DMTr-TNA-5MeU-amidite and other required TNA or DNA
phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M immediately
before use.

o Activator: A 0.25 M solution of 5-Benzylthio-1H-tetrazole in acetonitrile is recommended for
optimal coupling efficiency of modified phosphoramidites. Standard activators like 1H-
Tetrazole can also be used, though they may result in lower coupling efficiencies.
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o Standard Synthesis Reagents: Utilize standard capping, oxidation, and detritylation solutions
as provided by the synthesizer manufacturer.

Automated Solid-Phase Synthesis Cycle

The synthesis is performed on a solid support (e.g., controlled pore glass - CPG) in a cyclical
manner, with each cycle incorporating one nucleotide.

» Detritylation: Removal of the 5-DMTr protecting group from the support-bound nucleotide to
expose the free 5'-hydroxyl group. This is typically achieved using a solution of
trichloroacetic acid in dichloromethane.

o Coupling: Activation of the incoming DMTr-TNA-5MeU-amidite with the activator solution
and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.
A longer coupling time of 5 to 15 minutes is generally required for TNA phosphoramidites to
achieve high coupling efficiencies.[1]

o Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion
mutants (n-1 sequences). This is a crucial step to ensure the purity of the final product.

o Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate
triester using an iodine solution.

This four-step cycle is repeated for each nucleotide in the desired sequence.

Cleavage and Deprotection

Following the completion of the synthesis, the TNA oligonucleotide is cleaved from the solid
support and all protecting groups are removed.

» Cleavage from Support and Base Deprotection: The solid support is treated with a solution of
concentrated aqueous ammonium hydroxide (30%) for 18 hours at 55°C.[2] This step
cleaves the oligonucleotide from the support and removes the protecting groups from the
nucleobases and the phosphate backbone. For oligonucleotides with sensitive modifications,
milder deprotection conditions, such as a 1:1 (v/v) mixture of aqueous ammonium hydroxide
and aqueous methylamine (AMA), can be used for 5-10 minutes.[3]
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» Drying: After deprotection, the solution is decanted from the support, and the solvent is
evaporated.

Purification and Analysis

Purification of the crude TNA oligonucleotide is essential to remove truncated sequences and
other impurities.

« Purification: High-performance liquid chromatography (HPLC) is the preferred method for
purifying oligonucleotides.[4]

o Reversed-Phase (RP) HPLC: Separates the full-length product from failure sequences
based on hydrophobicity. This method is particularly effective if the final 5'-DMTr group is
left on ("DMT-on" purification), as the highly hydrophobic DMT group provides strong
retention of the full-length product.

o lon-Exchange (IE) HPLC: Separates oligonucleotides based on the charge of the
phosphate backbone.

e Analysis: The purity and identity of the final TNA oligonucleotide should be confirmed by:
o Analytical HPLC: To assess the purity of the sample.

o Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser
desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the
molecular weight of the synthesized oligonucleotide.[5]

Quantitative Data

The efficiency of the coupling step is critical for the overall yield and purity of the synthesized
oligonucleotide. TNA phosphoramidites, due to their modified sugar backbone, may exhibit
different coupling kinetics compared to standard DNA or RNA phosphoramidites.
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Note: The coupling efficiency of DMTr-TNA-5MeU-amidite is expected to be high under
optimized conditions, but specific quantitative data was not available in the reviewed literature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the solid-phase synthesis of TNA
oligonucleotides.

Click to download full resolution via product page

Solid-Phase TNA Oligonucleotide Synthesis Workflow.
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Signaling Pathways and Logical Relationships

As DMTr-TNA-5MeU-amidite is a synthetic building block for the in vitro synthesis of
oligonucleotides, it is not directly involved in cellular signaling pathways. The logical
relationship central to its use is the iterative cycle of solid-phase synthesis, as depicted in the
workflow diagram above.

Conclusion

DMTr-TNA-5MeU-amidite is a crucial reagent for the synthesis of TNA oligonucleotides
containing 5-methyluracil. Successful synthesis relies on the adaptation of standard
phosphoramidite chemistry, particularly with extended coupling times to ensure high yields of
the desired full-length product. This guide provides the foundational knowledge and protocols
for researchers and developers working with this important class of xeno-nucleic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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